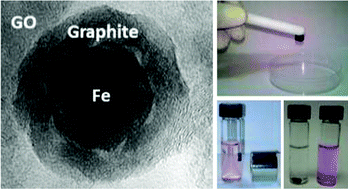Adsorbent 2D and 3D carbon matrices with protected magnetic iron nanoparticles
Nanoscale Pub Date: 2015-09-28 DOI: 10.1039/C5NR04499E
Abstract
We report on the synthesis of two and three dimensional carbonaceous sponges produced directly from graphene oxide (GO) into which functionalized iron nanoparticles can be introduced to render it magnetic. This simple, low cost procedure, wherein an iron polymeric resin precursor is introduced into the carbon framework, results in carbon-based materials with specific surface areas of the order of 93 and 66 m2 g−1, compared to approx. 4 m2 g−1 for graphite, decorated with ferromagnetic iron nanoparticles giving coercivity fields postulated to be 216 and 98 Oe, values typical for ferrite magnets, for 3.2 and 13.5 wt% Fe respectively. The strongly magnetic iron nanoparticles are robustly anchored to the GO sheets by a layer of residual graphite, on the order of 5 nm, formed during the pyrolysis of the precursor material. The applicability of the carbon sponges is demonstrated in their ability to absorb, store and subsequently elute an organic dye, Rhodamine B, from water as required. It is possible to regenerate the carbon-iron hybrid material after adsorption by eluting the dye with a solvent to which it has a high affinity, such as ethanol. The use of a carbon framework opens the hybrid materials to further chemical functionalization, for enhanced chemical uptake of contaminants, or co-decoration with, for example, silver nanoparticles for bactericidal properties. Such analytical properties, combined with the material's magnetic character, offer solutions for environmental decontamination at land and sea, wastewater purification, solvent extraction, and for the concentration of dilute species.


Recommended Literature
- [1] Stability and bioactivity of thrombin binding aptamers modified with d-/l-isothymidine in the loop regions†
- [2] Optimizing semiconductor thin films with smooth surfaces and well-interconnected networks for high-performance perovskite solar cells†
- [3] Eu-doped (Y0.85−xLa0.15)2O3 sesquioxide transparent ceramics for high-spatial-resolution X-ray imaging†
- [4] Synthesis and characterisation of the first carbene and diazabutadiene–indium(ii) complexes†
- [5] Single dish gradient screening of small molecule localization†
- [6] A novel method of monitoring the sulfidation of hydrotreating catalysts: the conversion of carbonyl sulfide
- [7] Graphene oxide–ZnO nanocomposite modified electrode for the detection of phenol
- [8] A fluorescence–Raman dual-imaging platform based on complexes of conjugated polymers and carbon nanotubes†
- [9] A review of MBE grown 0D, 1D and 2D quantum structures in a nanowire
- [10] Thickness-dependent resistive switching in black phosphorus CBRAM†










